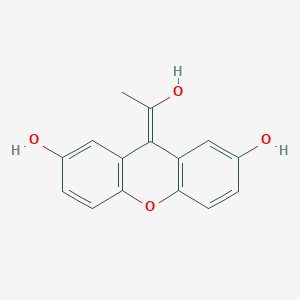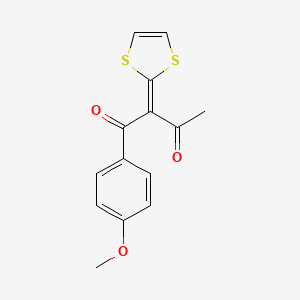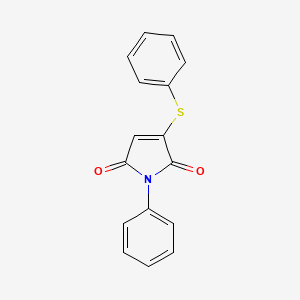![molecular formula C10H18OSi B14342151 [(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane CAS No. 94458-93-2](/img/structure/B14342151.png)
[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane is a compound that features a bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane typically involves the reaction of bicyclo[3.1.1]hept-2-en-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions, often in the presence of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives. These products have significant applications in materials science and organic synthesis.
Scientific Research Applications
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mechanism of Action
The mechanism by which (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond plays a crucial role in the compound’s reactivity and stability. The pathways involved include the formation of silanol intermediates and subsequent reactions leading to the desired products.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate: This compound has a similar bicyclic structure but differs in the functional groups attached to the silicon atom.
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-: Another similar compound with a bicyclic structure, but with a ketone functional group instead of a silane group.
Uniqueness
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane is unique due to the presence of the silicon atom bonded to three methyl groups and an oxygen atom. This unique structure imparts distinct reactivity and stability to the compound, making it valuable in various applications.
Properties
CAS No. |
94458-93-2 |
|---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
2-bicyclo[3.1.1]hept-2-enyloxy(trimethyl)silane |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)11-10-5-4-8-6-9(10)7-8/h5,8-9H,4,6-7H2,1-3H3 |
InChI Key |
PKXKROAAEMSFOD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCC2CC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


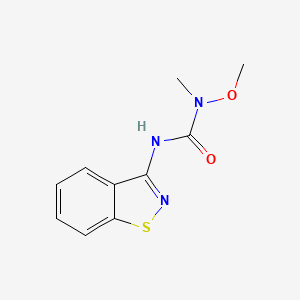
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
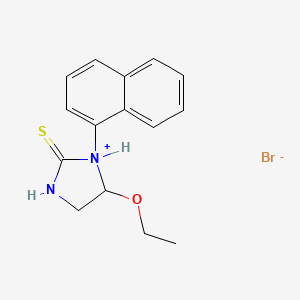
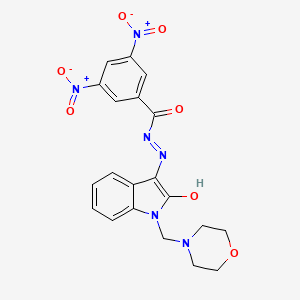
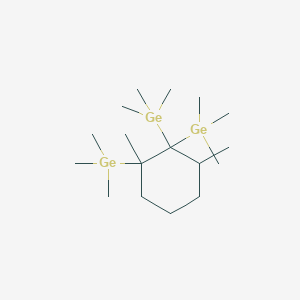
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
